molecular formula C12H16N2O3 B13557826 3-(4-Methyl-3-nitrophenoxy)piperidine

3-(4-Methyl-3-nitrophenoxy)piperidine

Cat. No.: B13557826
M. Wt: 236.27 g/mol
InChI Key: PIEVXWOZOJHPHN-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a nitrophenoxy group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

The synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine typically involves the reaction of 4-methyl-3-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

3-(4-Methyl-3-nitrophenoxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-Methyl-3-nitrophenoxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-(4-Methyl-3-nitrophenoxy)piperidine can be compared with other piperidine derivatives, such as:

    3-(3-Methyl-4-nitrophenoxy)piperidine: Similar structure but different substitution pattern.

    4-Piperidino-piperidine: Contains an additional piperidine ring, leading to different biological activities.

    Piperine: A natural piperidine alkaloid with distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(4-methyl-3-nitrophenoxy)piperidine

InChI

InChI=1S/C12H16N2O3/c1-9-4-5-10(7-12(9)14(15)16)17-11-3-2-6-13-8-11/h4-5,7,11,13H,2-3,6,8H2,1H3

InChI Key

PIEVXWOZOJHPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCCNC2)[N+](=O)[O-]

Origin of Product

United States

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